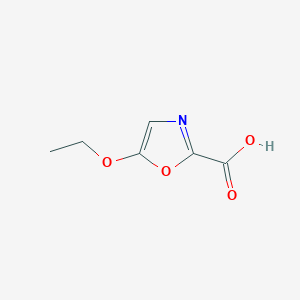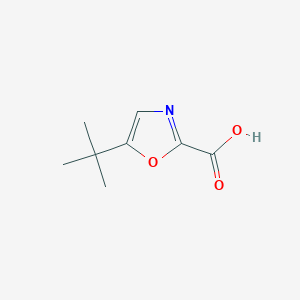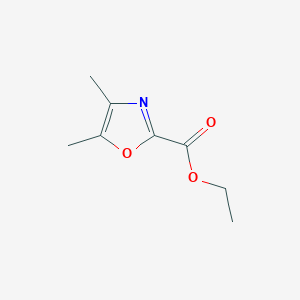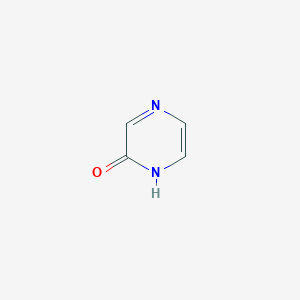
2-Hydroxypyrazin
Übersicht
Beschreibung
2-Hydroxypyrazine is an organic compound with the molecular formula C₄H₄N₂O. It is a derivative of pyrazine, characterized by the presence of a hydroxyl group attached to the second carbon of the pyrazine ring. This compound is known for its light yellow solid form and has a melting point of 185-186°C . It is used in various chemical and biological applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
2-Hydroxypyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: It is studied for its potential antioxidant properties and its role in various biochemical pathways.
Medicine: Research is ongoing into its potential use as an antibacterial agent and its role in drug development.
Wirkmechanismus
Target of Action
2-Hydroxypyrazine belongs to the class of organic compounds known as pyrazines . Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms
Mode of Action
It’s known that pyrazine derivatives can interact with proteins . More research is needed to understand the specific interactions of 2-Hydroxypyrazine with its targets.
Biochemical Pathways
It’s known that pyrazine derivatives can interact with proteins , suggesting that they may influence protein-related pathways
Result of Action
It’s known that pyrazine derivatives can interact with proteins , suggesting that they may have effects at the molecular and cellular levels
Biochemische Analyse
Biochemical Properties
2-Hydroxypyrazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a substrate for certain bacterial enzymes, such as those found in Pseudomonas species, which can utilize 2-Hydroxypyrazine as a source of carbon and nitrogen . The interaction involves hydroxylation and subsequent ring cleavage by an oxygenase enzyme, leading to the formation of metabolites like 2,6-dihydroxypyrazine .
Cellular Effects
The effects of 2-Hydroxypyrazine on cellular processes are still under investigation. It has been observed that this compound can influence cell signaling pathways and gene expression. In particular, 2-Hydroxypyrazine has been shown to affect the biosynthesis of volatile organic compounds in plants, such as 3-isobutyl-2-methoxypyrazine, by modulating the activity of specific enzymes like O-methyltransferase . This modulation can lead to changes in cellular metabolism and the accumulation of certain metabolites.
Molecular Mechanism
At the molecular level, 2-Hydroxypyrazine exerts its effects through binding interactions with various biomolecules. For instance, it can act as a ligand for certain enzymes, leading to enzyme inhibition or activation. The compound’s ability to undergo hydroxylation and subsequent ring cleavage by bacterial oxygenases highlights its role in enzyme-mediated biochemical pathways . Additionally, 2-Hydroxypyrazine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Hydroxypyrazine are crucial factors influencing its long-term effects on cellular function. Studies have shown that 2-Hydroxypyrazine can undergo degradation over time, leading to the formation of various metabolites . These temporal changes can impact the compound’s efficacy and its interactions with cellular components. Long-term exposure to 2-Hydroxypyrazine in vitro and in vivo has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Hydroxypyrazine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At high doses, 2-Hydroxypyrazine can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
2-Hydroxypyrazine is involved in several metabolic pathways, particularly those related to its degradation and utilization as a carbon and nitrogen source. In bacterial systems, the compound undergoes hydroxylation and ring cleavage, leading to the formation of metabolites like 2,6-dihydroxypyrazine . These metabolic pathways are facilitated by specific enzymes, such as oxygenases, which play a crucial role in the compound’s biotransformation.
Transport and Distribution
The transport and distribution of 2-Hydroxypyrazine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and interactions with other biomolecules.
Subcellular Localization
2-Hydroxypyrazine exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxypyrazine was first reported by Reuben G. Jones in 1949. The method involves a double condensation reaction between 1,2-dicarbonyl compounds and α-aminoamides in the presence of sodium hydroxide at low temperatures . This reaction is significant due to its simplicity and efficiency, although it has some limitations regarding regioselectivity when starting from α-ketoaldehydes .
Industrial Production Methods: Industrial production of 2-Hydroxypyrazine typically follows the same synthetic route as the laboratory method, with optimizations for scale-up. The use of tetraalkylammonium hydroxide has been reported to improve regioselectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxypyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2,3-dione.
Reduction: Reduction reactions can convert it to 2-hydroxypyrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Pyrazine-2,3-dione.
Reduction: Various 2-hydroxypyrazine derivatives.
Substitution: 2-substituted pyrazine derivatives.
Vergleich Mit ähnlichen Verbindungen
2-Methoxypyrazine: Similar in structure but with a methoxy group instead of a hydroxyl group.
2-Aminopyrazine: Contains an amino group instead of a hydroxyl group.
2-Pyrazinone: A keto derivative of pyrazine.
Uniqueness: 2-Hydroxypyrazine is unique due to its hydroxyl group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-3-5-1-2-6-4/h1-3H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNOYOBQPAKIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211781 | |
| Record name | (1H)-Pyrazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-63-9 | |
| Record name | 2(1H)-Pyrazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6270-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypyrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1H)-Pyrazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H)-pyrazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRAZINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5VLE8C2MU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the regioselectivity issues encountered during the synthesis of 2-hydroxypyrazines using the Reuben G. Jones method?
A2: When using asymmetrical α-ketoaldehydes as starting materials, the reaction can yield two regioisomers. Interestingly, studies have shown that 3,5-substituted-2-hydroxypyrazine often emerges as the major product, contrary to initial expectations. [] Further research is ongoing to understand the mechanism behind this counterintuitive outcome.
Q2: Are there alternative methods for synthesizing 2-hydroxypyrazine derivatives?
A3: Yes, alternative methods exist for synthesizing specific 2-hydroxypyrazine derivatives. For example, researchers synthesized 5-methyl-2-hydroxypyrazine derivatives from dipeptidyl chloromethyl ketones. [, ] Additionally, a study prepared several derivatives of 2-hydroxypyrazine containing a phenylcarbinol moiety in the 3-position to investigate the efficacy of the basic cyclization reaction. []
Q3: How are 2-hydroxypyrazine 1-oxides synthesized?
A4: 2-Hydroxypyrazine 1-oxides can be prepared from corresponding chloropyrazines through two main methods, both involving oxidation processes. One study successfully converted 2,3-dichloro-5,6-diphenylpyrazine to 2-chloro-5,6-diphenylpyrazine 1-oxide, which subsequently underwent alkaline hydrolysis to yield 5,6-diphenyl-2-hydroxypyrazine 1-oxide. []
Q4: What are the structural characteristics of 2-hydroxypyrazines?
A5: 2-Hydroxypyrazines are characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions, with a hydroxyl group substituted at the 2 position. This structure allows for various derivatizations and modifications at different positions of the ring, influencing their chemical properties and biological activities. []
Q5: What are some notable applications of 2-hydroxypyrazine derivatives?
A6: 2-Hydroxypyrazine derivatives, particularly 3,6-diisopropyl-2-hydroxypyrazine and 3,6-diisopropyl-2-pyrazinethiol, have proven valuable as carriers for alkoxycarbonyl groups, including the benzyloxycarbonyl group, which is frequently employed in peptide synthesis. [, ] These derivatives act as versatile benzyloxycarbonylation reagents for amines and amino acids. [, ]
Q6: What is the biological significance of 3-isobutyl-2-hydroxypyrazine (IBHP)?
A7: IBHP is a key intermediate in the biosynthesis and degradation of 3-isobutyl-2-methoxypyrazine (IBMP), a compound known for its potent "green pepper" aroma. [] Studies on bell peppers (Capsicum annuum) and wine grapes (Vitis vinifera) revealed an inverse correlation between IBMP and IBHP concentrations during fruit maturation. [, ] This finding suggests that IBMP might be demethylated to IBHP, reversing the final step of IBMP biosynthesis. []
Q7: How does the concentration of IBHP fluctuate during grape ripening?
A8: Research on Cabernet franc and Merlot grapes showed that IBHP is detectable at early stages of berry development. The concentration per berry peaks around veraison and then declines. [] Interestingly, the peak IBHP concentration occurs 1-2 weeks after the IBMP peak, highlighting the dynamic nature of this metabolic pathway. []
Q8: What is the role of O-methyltransferases in the context of methoxypyrazine biosynthesis?
A9: O-methyltransferases (OMTs) are crucial enzymes involved in the final step of methoxypyrazine biosynthesis. These enzymes catalyze the methylation of hydroxypyrazines, utilizing S-adenosyl-l-methionine (SAM) as the methyl donor. [, , ]
Q9: What is known about the Vitis vinifera OMT genes, VvOMT1 and VvOMT2?
A10: VvOMT1 and VvOMT2, isolated from the Carmenere grape cultivar, encode SAM-dependent OMTs capable of methylating 3-alkyl-2-hydroxypyrazines. [] Despite their similarities, they exhibit different catalytic efficiencies. Structural studies, including docking simulations and QM/MM analyses, suggest that steric hindrance caused by specific residues in VvOMT2 might be responsible for its lower catalytic activity compared to VvOMT1. []
Q10: How does light exposure affect methoxypyrazine biosynthesis in grapes?
A11: Studies on Cabernet Sauvignon grapes demonstrated that increased light exposure correlates with reduced expression of the VvOMT3 gene, involved in methoxypyrazine biosynthesis. [] This downregulation of VvOMT3, coupled with a decrease in the precursor 3-isobutyl-2-hydroxypyrazine (IBHP), contributes to lower 3-isobutyl-2-methoxypyrazine (IBMP) concentrations in fruit exposed to more light. []
Q11: What is the connection between methoxypyrazines and the "potato taste defect" in coffee?
A12: High levels of methoxypyrazines, particularly 2-isopropyl-3-methoxypyrazine (IPMP) and 2-isobutyl-3-methoxypyrazine (IBMP), are associated with the undesirable "potato taste defect" (PTD) in coffee. [] Research has identified putative O-methyltransferase genes in Coffea arabica that might be involved in the biosynthesis of these methoxypyrazines. []
Q12: How are 2-hydroxypyrazines employed in coordination chemistry?
A13: 2-Hydroxypyrazines, acting as ligands, can coordinate with metal ions to form diverse metal-organic frameworks (MOFs) with intriguing structures and properties. [, ] For example, pyrazine-2,3,5-tricarboxylic acid (H3PZTC) and its derivatives have been used to create various copper(II) complexes, exhibiting different coordination modes and network topologies. [, ]
Q13: Can you provide an example of a 2-hydroxypyrazine-based MOF?
A14: In a study exploring the hydrothermal reaction of Cu(II) with H3PZTC, researchers synthesized a 2D MOF containing both right- and left-handed helical chains. [] This complex, [Cu3(PZTC)2(2,2'-bipyridine)2].2H2O, highlights the potential of 2-hydroxypyrazines in constructing complex and chiral MOF structures. []
Q14: How do the substituents on the pyrazine ring affect the magnetic properties of metal complexes?
A15: The nature of substituents on the pyrazine ring can significantly influence the magnetic properties of metal complexes. For instance, dicyanamide-bridged cobalt(II) complexes incorporating substituted pyrazines exhibited distinct magnetic behaviors depending on the substituent. [] The study showed that 2-aminopyrazine led to magnetically isolated cobalt(II) ions, while 2-hydroxypyrazine facilitated antiferromagnetic coupling between cobalt(II) centers. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





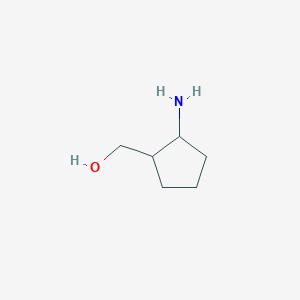
![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)

![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)
